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Compound of Interest

Compound Name: Cefuracetime

Cat. No.: B057775

Disclaimer: Publicly available information regarding Cefuracetime, a second-generation
cephalosporin antibiotic, is limited. While its existence is documented in scientific literature and
patents, in-depth data on its synthesis, specific antibacterial activity, clinical efficacy, and
pharmacokinetic profile are not extensively available. Therefore, this technical guide leverages
information on a closely related and well-documented second-generation cephalosporin,
Cefuroxime, to provide a representative overview of the core scientific and technical aspects
relevant to this class of antibiotics.

Introduction to Cefuracetime and Related
Cephalosporins

Cefuracetime is a beta-lactam antibiotic belonging to the second generation of
cephalosporins.[1] Like other cephalosporins, its core structure features a dihydrothiazine ring,
which is crucial for its antibacterial activity.[2] The chemical name for Cefuracetime is
(6R,7R)-3-(acetoxymethyl)-7-[[(22)-2-(furan-2-yl)-2-methoxyiminoacetyllamino]-8-oxo-5-thia-1-
azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3] Second-generation cephalosporins generally
exhibit a broader spectrum of activity against Gram-negative bacteria compared to the first
generation, while retaining good activity against Gram-positive organisms.[1]

Patents

While specific patents detailing the synthesis and composition of matter for Cefuracetime are
not readily accessible, numerous patents exist for the broader class of cephalosporins,
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particularly for formulation and manufacturing processes. For instance, patents related to
Cefuroxime axetil, the oral prodrug of Cefuroxime, focus on improving bioavailability and taste-

masking.

Table 1: Representative Patents for Related Cephalosporins

Patent Number Title Assignee Key Innovations
7-Hydrocarbonoxy Discloses
imino-acetamido-3- ) cephalosporin

Glaxo Laboratories ) )
US3974153 carbamoyloxy T compounds including
imite
methylceph-3-em-4 the syn isomer of
carboxylic acids cefuroxime.

Describes a film-
coated tablet to mask

] ] the bitter taste of

Cefuroxime axetil o ) )
EP0223365A2 q Glaxo Group Limited cefuroxime axetil and

ragee
J control its release for
improved

bioavailability.

Details a double-
layered film coating
Pharmaceutical Ranbaxy Laboratories  for Cefuroxime Axetil
W02002043707A1 _ o
formulation Limited tablets to delay
rupture and prevent

the bitter taste.

Literature Review

Scientific literature on Cefuracetime is sparse. However, extensive research has been
published on other second-generation cephalosporins like Cefuroxime and Cefotaxime,
covering their mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical
applications.

Mechanism of Action
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Cephalosporins, including Cefuracetime, are bactericidal antibiotics that disrupt the synthesis
of the bacterial cell wall.[2] They act by inhibiting penicillin-binding proteins (PBPs), which are
essential enzymes for the final steps of peptidoglycan synthesis.[4][5] This inhibition leads to a
compromised cell wall, ultimately causing cell lysis and death.[6]

Mechanism of Action of Cephalosporins
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Figure 1: Simplified signaling pathway of cephalosporin action.

Antibacterial Spectrum

Second-generation cephalosporins are effective against a range of Gram-positive and Gram-
negative bacteria. While specific minimum inhibitory concentration (MIC) data for
Cefuracetime is not widely published, the activity of Cefuroxime provides a good indication of

the expected spectrum.

Table 2: Representative In Vitro Activity of Cefuroxime

Bacterial Species MIC50 (pg/mL) MIC90 (pg/mL)
Staphylococcus aureus 1.0 2.0
Streptococcus pneumoniae 0.06 0.5
Haemophilus influenzae 0.5 1.0

Escherichia coli 4.0 16.0

Klebsiella pneumoniae 2.0 8.0
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Note: These are representative values and can vary depending on the study and bacterial
isolates.

Pharmacokinetics

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of
a drug. While specific data for Cefuracetime is unavailable, the pharmacokinetic profile of
Cefuroxime after intravenous administration is well-characterized.

Table 3: Representative Pharmacokinetic Parameters of Cefuroxime (Intravenous
Administration)

Parameter Value

Half-life (t2) 1.2 - 1.5 hours

Volume of distribution (\Vd) 9.3-148L

Protein binding 33 - 50%

Elimination Primarily renal excretion

Clinical Efficacy

Clinical trials for Cefuracetime have not been extensively reported. However, numerous
studies have demonstrated the efficacy of Cefuroxime in treating a variety of infections. For
instance, clinical trials have shown high cure rates for Cefotaxime, another cephalosporin, in
lower respiratory tract infections.[7][8]

Experimental Protocols

Detailed experimental protocols for Cefuracetime are not publicly available. Below is a
representative workflow for the synthesis of a cephalosporin antibiotic, based on general
chemical synthesis principles in this field.
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General Workflow for Cephalosporin Synthesis and Testing
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Figure 2: A generalized experimental workflow for cephalosporin development.
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Representative Synthesis of a Cephalosporin

The synthesis of cephalosporins typically starts from 7-aminocephalosporanic acid (7-ACA).[9]
The process involves the acylation of the amino group at the 7-position with a desired side
chain. The specific side chain determines the antibacterial spectrum and pharmacokinetic
properties of the resulting cephalosporin. The synthesis of Cefuracetime would involve the
attachment of a (22)-2-(furan-2-yl)-2-methoxyiminoacetyl group at this position.

Determination of Minimum Inhibitory Concentration
(MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth
of a microorganism after overnight incubation. A standard method for determining MIC is broth
microdilution.

Protocol:

e Prepare a serial two-fold dilution of the antibiotic in a 96-well microtiter plate containing a
suitable broth medium.

¢ Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10"5
CFU/mL).

¢ Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 Incubate the plate at 35-37°C for 16-20 hours.

e The MIC is read as the lowest concentration of the antibiotic at which there is no visible
turbidity.[10]

Conclusion

Cefuracetime is a member of the second-generation cephalosporin family of antibiotics. While
specific data on this compound is limited, the extensive research on related compounds like
Cefuroxime provides a solid framework for understanding its likely properties and mechanism
of action. The core principle of its antibacterial effect lies in the disruption of bacterial cell wall
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synthesis. Further research and publication of data specific to Cefuracetime would be

necessary for a complete and detailed technical assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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